molecular formula C23H22FNO4 B1669734 DAA-1106 CAS No. 220551-92-8

DAA-1106

Cat. No.: B1669734
CAS No.: 220551-92-8
M. Wt: 395.4 g/mol
InChI Key: DCRZYADKQRHHSF-UHFFFAOYSA-N
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Description

DAA1106, also known as N-(2-Phenoxy-5-fluorophenyl)-N-(2,5-dimethoxybenzyl)acetamide, is a compound that acts as a potent and selective agonist at the peripheral benzodiazepine receptor, also known as the mitochondrial 18 kDa translocator protein (TSPO). This compound has no affinity for the gamma-aminobutyric acid type A receptor. DAA1106 has been extensively used in its radiolabelled form to map TSPO in the body and brain, which has proved especially helpful in monitoring the progress of neurodegenerative diseases such as Alzheimer’s disease .

Mechanism of Action

Target of Action

DAA-1106 is a potent and selective agonist at the peripheral benzodiazepine receptor, also known as the mitochondrial 18 kDa translocator protein or TSPO . This receptor is primarily located in the outer mitochondrial membrane of steroid-synthesizing tissues, including the brain and heart .

Mode of Action

This compound interacts with the TSPO receptor, acting as a potent and selective agonist . This interaction results in anxiolytic effects in animal studies .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the steroid synthesis pathway. By acting on the TSPO receptor, this compound influences the transport of cholesterol into the mitochondria, a crucial step in the synthesis of steroids . The downstream effects of this action could potentially influence various physiological processes, including neuroinflammation and neurosteroidogenesis .

Pharmacokinetics

It is known that this compound has a sub-nanomolar binding affinity (ki) of 028 nM . It has been used extensively in its radiolabelled form to map TSPO in the body and brain, which has proved especially helpful in monitoring the progress of neurodegenerative diseases such as Alzheimer’s disease .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve its influence on the TSPO receptor and subsequent effects on steroid synthesis. In animal studies, this compound has demonstrated anxiolytic effects . Additionally, this compound has been used in combination with positron emission tomography (PET) scanning to examine neuroinflammation in vivo .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DAA1106 involves several steps:

    Starting Materials: The synthesis begins with 2-phenoxy-5-fluoroaniline and 2,5-dimethoxybenzyl chloride.

    Reaction Conditions: The reaction is typically carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide.

Industrial Production Methods

Industrial production methods for DAA1106 are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The process involves:

Chemical Reactions Analysis

Types of Reactions

DAA1106 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can yield various substituted analogs .

Scientific Research Applications

DAA1106 has a wide range of scientific research applications:

Comparison with Similar Compounds

DAA1106 is compared with other similar compounds such as:

DAA1106 stands out due to its high binding affinity and specificity for TSPO, making it a valuable tool in both research and clinical settings.

Properties

IUPAC Name

N-[(2,5-dimethoxyphenyl)methyl]-N-(5-fluoro-2-phenoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FNO4/c1-16(26)25(15-17-13-20(27-2)10-12-22(17)28-3)21-14-18(24)9-11-23(21)29-19-7-5-4-6-8-19/h4-14H,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCRZYADKQRHHSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC1=C(C=CC(=C1)OC)OC)C2=C(C=CC(=C2)F)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30439829
Record name N-(2,5-Dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30439829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220551-92-8
Record name N-(2,5-Dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=220551-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name DAA-1106
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220551928
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2,5-Dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30439829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DAA-1106
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A8IVT5Q3P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary target of DAA1106?

A1: DAA1106 exhibits high affinity and selectivity for the 18 kDa translocator protein (TSPO), which is primarily found on the outer mitochondrial membrane. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does DAA1106 binding to TSPO affect microglia?

A2: While DAA1106 binds with high affinity to TSPO, it does not directly activate steroidogenesis like some other TSPO ligands. [] The exact downstream effects of DAA1106 binding to TSPO in microglia are not fully understood and require further investigation. [, , , , ]

Q3: What is the molecular formula and weight of DAA1106?

A3: The molecular formula of DAA1106 is C24H23FNO4, and its molecular weight is 409.44 g/mol. [, ]

Q4: How stable is DAA1106 under different conditions?

A4: Information on DAA1106's inherent stability under various conditions is limited in the provided research. [] mentions that a fluoromethyl analogue of DAA1106 displayed instability in vivo, undergoing defluorination. This highlights the importance of investigating the stability of DAA1106 and its potential metabolites under different storage conditions and in biological matrices.

Q5: How do structural modifications of DAA1106 affect its binding affinity for TSPO?

A5: Research on DAA1106 analogues demonstrates that even minor structural changes can significantly impact TSPO binding affinity. [, ] For example, replacing the methoxy group with fluorine or altering the length of the alkyl chain significantly influences binding. These findings emphasize the importance of SAR studies in optimizing DAA1106's properties for specific applications. []

Q6: Has DAA1106 been tested in cell-based assays?

A6: While the provided abstracts focus primarily on in vivo imaging applications, [, , , , , , , , , , ] confirm the use of in vitro binding assays to determine DAA1106's affinity for TSPO. These assays are crucial for initial screening and characterization of DAA1106's binding properties.

Q7: What animal models have been used to study DAA1106?

A7: DAA1106 has been studied in various animal models, including rats and monkeys, to investigate neuroinflammation in conditions like stroke, herpes encephalitis, Parkinson's disease, Alzheimer's disease, and traumatic brain injury. [, , , , , , , , , ]

Q8: Can DAA1106 be used as a biomarker for neuroinflammation?

A8: Research suggests that DAA1106 holds promise as a biomarker for monitoring neuroinflammation in various neurological disorders. Its ability to detect TSPO upregulation in activated microglia makes it a valuable tool for in vivo assessment of neuroinflammatory processes. [, , , , , , , , , ]

Q9: What analytical methods are used to characterize and quantify DAA1106?

A9: The research highlights the use of positron emission tomography (PET) as the primary analytical technique for in vivo imaging of DAA1106. [, , , , , , , , , ] Additionally, in vitro autoradiography and radioligand binding assays are mentioned for assessing DAA1106's binding properties. [, , , , , , , , , ]

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